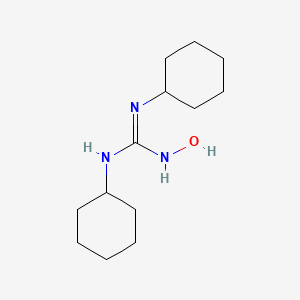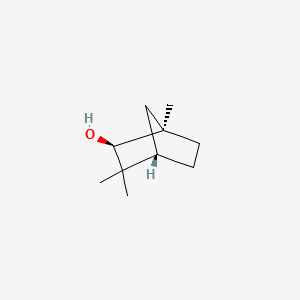
beta-Fenchyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Fenchyl alcohol: is a monoterpenoid alcohol with the molecular formula C10H18O . It is a colorless or white solid that occurs widely in nature. This compound is known for its pleasant camphoraceous, woody, and pine-like aroma, making it a valuable component in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Fenchyl alcohol can be synthesized through the hydration of alkenes. One common method involves the hydration of beta-pinene using acidic conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fenchone . This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Acyl chlorides, bases
Major Products Formed:
Oxidation: Fenchone
Reduction: Fenchane
Substitution: Beta-Fenchyl esters
Applications De Recherche Scientifique
Beta-Fenchyl alcohol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which beta-Fenchyl alcohol exerts its effects involves its interaction with cellular membranes and enzymes. It is known to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
- Fenchol
- Fenchone
- Borneol
- Camphor
Comparison: Beta-Fenchyl alcohol is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers like fenchol and fenchone . While fenchol and fenchone are also used in the fragrance industry, this compound is preferred for its more intense and pleasant aroma. Additionally, this compound’s antimicrobial and anti-inflammatory properties make it more versatile in medicinal applications compared to borneol and camphor .
Propriétés
Numéro CAS |
64439-31-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
Clé InChI |
IAIHUHQCLTYTSF-QXFUBDJGSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C |
SMILES canonique |
CC1(C2CCC(C2)(C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)

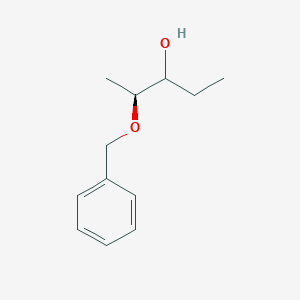
![13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14143255.png)

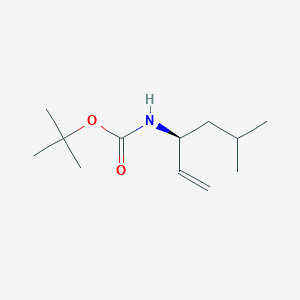
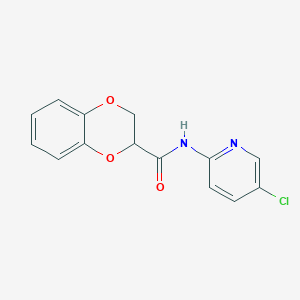
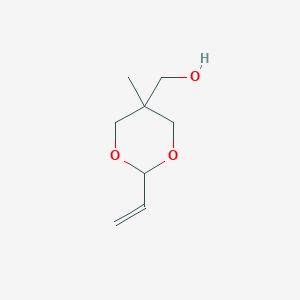
![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)

